Lipophilicity Advantage Over Des-Chloromethyl Analog
The target compound exhibits a computed XLogP3 of 3.1 , which is approximately 0.8 log units higher than the estimated value for the des-chloromethyl analog 2-chloro-6-(trifluoromethyl)pyridine (XLogP3 ~2.3) . This increase in lipophilicity, attributable to the additional chlorine atom in the chloromethyl group, can translate into improved passive membrane permeability and potentially enhanced oral bioavailability when the scaffold is incorporated into drug-like molecules.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Chloro-6-(trifluoromethyl)pyridine (estimated XLogP3 ~2.3) |
| Quantified Difference | Δ XLogP3 ≈ +0.8 |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
A higher LogP value indicates greater hydrophobicity, which is a critical parameter for predicting membrane permeability and ADME properties in drug discovery programs.
- [1] PubChem Compound Summary for CID 59834796, 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
- [2] Estimated XLogP3 for 2-chloro-6-(trifluoromethyl)pyridine based on structural similarity and PubChem fragment-based calculation algorithms. View Source
